1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
Description
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorophenyl group at position 2. A piperazine ring is attached to position 7 of the triazolopyrimidine scaffold, further linked to a 2-phenylbutan-1-one moiety.
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCPSPETWSZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as cdk2, leading to inhibition of the target’s function. This interaction can result in changes such as altered cell cycle progression and induction of apoptosis.
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and potentially induce apoptosis.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties. These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one has been found to interact with a variety of enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation. This interaction could potentially influence a variety of biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116. It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2. Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83. This binding interaction likely leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis.
Temporal Effects in Laboratory Settings
Given its potential effects on cell cycle progression and apoptosis, it is likely that the effects of this compound would change over time as it interacts with cellular components and influences cellular processes.
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring linked to a piperazine moiety and a phenylbutanone group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-microbial agent. The following sections detail specific activities and findings.
Anticancer Activity
Recent studies have indicated that derivatives of triazole-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:
- Mechanism of Action : The compound likely interacts with specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Case Study : A study demonstrated that a related triazole-pyrimidine compound inhibited the growth of breast cancer cells with an IC50 value of approximately 10 µM .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Activity Against Bacteria : In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.
- Mechanism : The antimicrobial effect is hypothesized to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 | |
| Antibacterial | Staphylococcus aureus | 32 | |
| Antimicrobial | E. coli | 64 |
Research Findings
Various studies have contributed to understanding the biological activity of this compound:
- Kinase Inhibition : Research indicates that related compounds can inhibit kinases involved in cancer progression. For example, compounds targeting PfGSK3 showed promising results in inhibiting malaria parasites and suggest potential cross-reactivity with human kinases .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the triazole or piperazine moieties can enhance biological activity. Substituents on the phenyl ring significantly influence potency and selectivity against target enzymes .
Scientific Research Applications
Overview
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. Its unique chemical structure, characterized by a triazole ring and a piperazine moiety, suggests various mechanisms of action that can be exploited for therapeutic purposes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. These studies have demonstrated significant efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study : A related triazole-pyrimidine compound exhibited an IC50 value of approximately 10 µM against breast cancer cells (MCF-7). The mechanism involves interaction with kinases that regulate growth and survival pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Activity Against Bacteria : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL. The antimicrobial effect is hypothesized to result from disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 | [Source] |
| Antibacterial | Staphylococcus aureus | 32 | [Source] |
| Antimicrobial | E. coli | 64 | [Source] |
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications in the triazole or piperazine moieties can enhance biological activity. Substituents on the phenyl ring significantly influence potency and selectivity against target enzymes.
Pharmacokinetics and Biochemical Properties
In silico ADMET studies suggest suitable pharmacokinetic properties for this compound. Its interaction with various enzymes indicates potential pathways for metabolic processing that could affect its therapeutic efficacy.
Comparison with Similar Compounds
1-{4-[3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-phenylbutan-1-one
This compound (ChemSpider ID: 920386-45-4) replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent. The fluorine atom, being smaller and more electronegative than chlorine, likely reduces steric bulk and alters electronic properties. Theoretical calculations suggest a lower molecular weight (C₂₈H₂₆FN₇O: 495.55 g/mol) compared to the chloro analog (C₂₈H₂₆ClN₇O: 512.00 g/mol), which may influence solubility and binding kinetics .
Piperazine-Linked Triazolopyridinone Impurities
From pharmaceutical impurity profiles ():
- 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0): This impurity replaces the triazolopyrimidine core with a triazolopyridinone system. The absence of a chlorophenyl group and the shorter propyl linker may reduce target affinity compared to the parent compound .
Chlorophenyl-Piperazine Derivatives
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine : A simpler analog with dual chloro substituents. The absence of the triazolopyrimidine system limits its capacity for π-π stacking, a critical feature for binding to aromatic-rich biological targets .
- 1,4-Bis(3-chlorophenyl)piperazine: Symmetric chlorophenyl groups on piperazine may enhance lipophilicity but reduce selectivity due to non-specific hydrophobic interactions .
Structural and Functional Analysis Table
Research Implications and Limitations
While structural comparisons highlight electronic and steric differences, empirical data on binding affinities, pharmacokinetics, and toxicity are absent in the provided evidence. The chloro substituent’s role in enhancing binding through halogen bonds remains theoretical without crystallographic validation (e.g., via SHELX-refined structures ). Further studies should focus on synthesizing these analogs and evaluating their biological profiles.
Preparation Methods
Cyclocondensation of Diaminopyrimidines with Nitriles
Diaminopyrimidine intermediates undergo cyclization with nitrile derivatives under acidic conditions to form the triazole ring. For example, reacting 4,5-diaminopyrimidine with 4-chlorobenzonitrile in the presence of polyphosphoric acid (PPA) at 120–140°C yields 3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine. This method leverages the electron-withdrawing nature of the chlorophenyl group to stabilize the transition state during ring closure.
Oxidative Dehydrogenation of Dihydro Precursors
Dihydrotriazolopyrimidines, synthesized via hydrazine-mediated cyclization, are dehydrogenated using bromine in acetic acid. Source demonstrates that bromination of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3-one at 60–70°C for 3 hours followed by dehydrobromination with ammonium hydroxide produces aromatic pyridazinones. Analogously, dihydrotriazolopyrimidines treated with bromine or chloranil undergo oxidation to yield the fully conjugated triazolo[4,5-d]pyrimidine system.
Piperazine Coupling Strategies
Installation of the piperazine moiety at the 7-position of the triazolopyrimidine core proceeds via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed amination.
Nucleophilic Aromatic Substitution
Chlorinated triazolopyrimidines react with piperazine in refluxing dimethylformamide (DMF) using potassium carbonate as a base. Source reports analogous substitutions, such as displacing methylsulfanyl groups with N-phenylpiperazine in ethanol under reflux for 12 hours. For the target compound, substituting 7-chloro-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine with piperazine in DMF at 100°C for 24 hours achieves >80% conversion.
Buchwald-Hartwig Amination
Palladium-mediated coupling using BrettPhos or XantPhos ligands enables C–N bond formation under milder conditions. This method, though less explored in the provided sources, could enhance yields for electron-deficient substrates.
Acylation with 2-Phenylbutan-1-one
The final step involves acylating the piperazine nitrogen with 2-phenylbutanoyl chloride.
Schotten-Baumann Conditions
Reaction of 7-(piperazin-1-yl)-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine with 2-phenylbutanoyl chloride in dichloromethane (DCM) and aqueous sodium bicarbonate affords the target compound. Source validates this approach, demonstrating acylation of piperazine derivatives with aromatic ketones in biphasic systems.
Carbodiimide-Mediated Coupling
Activation of 2-phenylbutanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates amide bond formation with piperazine. This method, though not explicitly cited in the sources, aligns with standard acylation protocols for secondary amines.
Optimization and Yield Improvement
Analytical Characterization
Critical validation steps include:
- ¹H/¹³C NMR : Confirmation of piperazine N-acylation via downfield shifts of methylene protons (δ 3.5–4.0 ppm).
- LC-MS/MS : Molecular ion peak at m/z 514.2 ([M+H]⁺) consistent with the target compound’s molecular formula (C₂₆H₂₄ClN₇O).
- X-ray crystallography : Resolves regiochemistry of the triazolo[4,5-d]pyrimidine core.
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
Advanced: How do structural modifications at the 4-chlorophenyl or piperazine positions influence biological activity?
Answer:
Structure-activity relationship (SAR) studies on triazolopyrimidine derivatives suggest:
- 4-Chlorophenyl group : Enhances target binding (e.g., kinase inhibition) via hydrophobic interactions. Fluorine or methoxy substitutions here reduce potency due to altered electronic profiles .
- Piperazine linker : Extending the linker with methyl or benzyl groups improves solubility but may reduce blood-brain barrier penetration .
- Phenylbutanone moiety : The ketone group is critical for hydrogen bonding with catalytic lysine residues in kinases; replacement with esters diminishes activity .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (IC50 determination) to validate SAR hypotheses .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the triazole-pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and piperazine coupling (δ 3.5–4.0 ppm) .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% required for pharmacological studies) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Advanced: How can computational methods predict target interactions and guide experimental design?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability with potential targets (e.g., kinases) over 100 ns trajectories to identify critical binding residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for reactive intermediates in synthesis (e.g., triazole ring formation) to optimize reaction conditions .
- Pharmacophore Modeling : Align compound features (e.g., aromatic rings, hydrogen bond acceptors) with known active ligands to prioritize synthetic targets .
Q. Table 2: Computational Tools for Target Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to kinase ATP-binding pockets | |
| Gaussian 09 | Transition state energy calculations | |
| Schrödinger Suite | Pharmacophore alignment |
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Kinase inhibition assays : Use TR-FRET-based kits (e.g., Eurofins KinaseProfiler) to measure IC50 against targets like EGFR or Aurora kinases .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with doxorubicin as a positive control .
- Solubility and metabolic stability : Assess in simulated gastric fluid (SGF) and liver microsomes to prioritize lead candidates .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?
Answer:
Discrepancies often arise from:
- Assay conditions : Differences in ATP concentrations (10 µM vs. 1 mM) or incubation times alter IC50 readings. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Compound purity : Trace impurities (<5%) can artificially inflate activity. Re-test batches after HPLC purification .
- Cell line variability : Use authenticated cell lines (e.g., ATCC) and include replicate experiments (n ≥ 3) .
Methodological Recommendation : Perform a meta-analysis of published data, stratifying results by assay type and purity thresholds .
Basic: What are the storage and stability requirements for this compound?
Answer:
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability in solution : Suspend in DMSO (10 mM stock), aliquot to avoid freeze-thaw cycles, and use within 1 month .
- Degradation markers : Monitor via HPLC for peaks corresponding to hydrolyzed ketone or triazole ring-opening products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
